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Compound of Interest

Compound Name: 2-Bromo-1-chloro-4-fluorobenzene

Cat. No.: B1271530 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-chloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Bromo-1-chloro-4-fluorobenzene (CAS No. 201849-15-2) is a halogenated aromatic

compound of significant interest in modern organic synthesis. Its utility as a versatile building

block is particularly pronounced in the fields of pharmaceutical and agrochemical development,

where the tailored introduction of halogenated phenyl rings can modulate the biological activity

and pharmacokinetic properties of target molecules.[1] This guide provides a comprehensive

overview of the core physical properties of 2-bromo-1-chloro-4-fluorobenzene, offering field-

proven insights into its characterization. It details experimental methodologies grounded in

international standards, presents key physicochemical data, and offers a theoretical analysis of

its spectroscopic profile to support researchers in its application and development.

Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of all scientific work. This section

provides the essential identifiers for 2-bromo-1-chloro-4-fluorobenzene.

IUPAC Name: 2-bromo-1-chloro-4-fluorobenzene

CAS Number: 201849-15-2[2]
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Molecular Formula: C₆H₃BrClF[2]

Molecular Weight: 209.44 g/mol [2]

Synonyms: 3-Bromo-4-chlorofluorobenzene, 2-Chloro-5-fluorobromobenzene, 1-Bromo-2-

chloro-5-fluorobenzene[3]

The molecular structure, illustrated below, is fundamental to understanding its reactivity and

physical characteristics. The substitution pattern on the benzene ring—with bromine, chlorine,

and fluorine atoms—creates a unique electronic and steric environment, making it a valuable

intermediate in complex syntheses.[1]

Caption: Molecular structure of 2-bromo-1-chloro-4-fluorobenzene.

Physicochemical Properties
The physical properties of a compound dictate its handling, reaction conditions, purification

methods, and environmental fate. The data presented here are compiled from verified chemical

supplier databases and safety data sheets.

Table 1: Summary of Key Physical Properties
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Property Value Source(s)

Appearance
Colorless to light yellow/orange

clear liquid
[1][3]

Density 1.75 g/cm³ (at 25 °C) [1]

Boiling Point 202.1 °C (at 760 mmHg) [4]

Melting Point
< 20 °C (Not specified; liquid at

room temp.)
[3]

Refractive Index n20/D 1.55 [1]

Flash Point 76 °C [4]

Water Solubility

Predicted to be low;

experimental data not

available.

N/A

Vapor Pressure Data not available. N/A

State and Appearance
2-Bromo-1-chloro-4-fluorobenzene exists as a clear, colorless to light yellow or light orange

liquid at standard ambient temperature and pressure.[1][3] This liquid state is a critical handling

parameter, simplifying transfers and measurement by volume in laboratory and industrial

settings. Its color may be indicative of purity, with highly pure samples appearing colorless.

Density
The density is reported as 1.75 g/cm³ at 25 °C.[1] This value is significantly higher than that of

water, a key consideration for aqueous workups where it will form the lower organic layer. In

process chemistry, density is crucial for calculating mass from volume, which is essential for

reactor loading and stoichiometric calculations.

Boiling and Melting Points
The boiling point is 202.1 °C at atmospheric pressure (760 mmHg), with a flash point of 76 °C.

[4] The relatively high boiling point is expected for an aromatic compound of this molecular

weight and is important for designing purification protocols such as vacuum distillation. The
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flash point indicates that it is a combustible liquid but not highly flammable under standard

conditions.[5] While a specific melting point is not documented, its liquid state at room

temperature implies a melting point below 20 °C.[3]

Refractive Index
The refractive index, a measure of how light propagates through the substance, is a valuable

parameter for quality control. A value of 1.55 (at 20 °C, using the sodium D-line) is reported.[1]

This constant can be used to quickly assess the purity of a sample against a reference

standard.

Solubility Profile
While specific experimental solubility data is not widely available, the molecular structure

provides strong indicators of its likely behavior. As a polyhalogenated, non-polar aromatic

compound, 2-bromo-1-chloro-4-fluorobenzene is expected to have very low solubility in

water and high solubility in common non-polar organic solvents such as toluene, hexanes, and

dichloromethane, as well as polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.

This behavior is critical when selecting solvent systems for chemical reactions and purification

processes like liquid-liquid extraction or chromatography.

Spectroscopic Profile (Theoretical)
Authoritative, publicly available experimental spectra for 2-bromo-1-chloro-4-fluorobenzene
(CAS 201849-15-2) are scarce. However, a theoretical analysis based on its structure allows

for the prediction of its key spectroscopic features, which are invaluable for reaction monitoring

and quality control. While some chemical suppliers may provide spectra upon request, this

section serves as a predictive guide.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region

(approx. 7.0-7.8 ppm). Each signal will correspond to one of the three protons on the

benzene ring. Due to coupling with each other and with the ¹⁹F nucleus, the signals will

appear as complex multiplets (e.g., doublet of doublets, or doublet of doublet of doublets).

The proton at C3 will be coupled to the adjacent fluorine at C4 and the proton at C5. The
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proton at C5 will be coupled to the proton at C3 and the proton at C6. The proton at C6 will

be coupled to the proton at C5.

¹³C NMR: The spectrum should display six unique signals for the six aromatic carbons, as

the substitution pattern removes all symmetry. The carbons bonded to the electronegative

halogens (C1, C2, C4) will be shifted downfield. The carbon attached to fluorine (C4) will

exhibit a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations characteristic of a substituted benzene ring.

Key predicted absorption bands include:

3100-3000 cm⁻¹: Aromatic C-H stretching.

1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

1250-1100 cm⁻¹: C-F stretching, typically a strong and distinct band.

Below 1000 cm⁻¹: C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be a key

feature. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and

chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of

peaks. The most intense peaks would be at m/z 208 (for C₆H₃⁷⁹Br³⁵ClF), m/z 210 (for

C₆H₃⁸¹Br³⁵ClF and C₆H₃⁷⁹Br³⁷ClF), and m/z 212 (for C₆H₃⁸¹Br³⁷ClF). The primary fragmentation

pathway would likely involve the loss of the halogen atoms (Br or Cl).

Experimental Methodologies for Physical Property
Determination
To ensure data integrity and reproducibility, the determination of physical properties must follow

standardized, validated protocols. The Organisation for Economic Co-operation and

Development (OECD) Guidelines for the Testing of Chemicals and ASTM International

standards provide the authoritative framework for these measurements.
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Caption: Workflow for physical property characterization.

Protocol for Density Determination (Based on ASTM
D4052)

Principle: This method utilizes a digital density meter based on the oscillating U-tube

principle. The oscillation frequency of a U-shaped tube filled with the sample is measured.

This frequency is directly related to the density of the liquid.

Methodology:

Calibration: The instrument is calibrated using two reference standards of known density,

typically dry air and ultrapure water, at the measurement temperature (25 °C).

Sample Preparation: Ensure the sample is homogenous and free of any air bubbles.

Measurement: Inject the liquid sample into the thermostatted U-tube of the densitometer.

Equilibration: Allow the sample to reach thermal equilibrium with the cell, indicated by a

stable reading.

Data Recording: Record the stable density value displayed by the instrument. Multiple

readings should be taken to ensure reproducibility.

Causality: The oscillating U-tube method is chosen for its high precision, small sample

volume requirement, and speed, making it superior to traditional pycnometric methods for

routine analysis and quality control.

Protocol for Boiling Point Determination (Based on
OECD Guideline 103)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid

equals the external pressure. Methods like ebulliometry or Differential Scanning Calorimetry

(DSC) are standard.

Methodology (using an Ebulliometer):
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Apparatus Setup: Place a defined quantity of the substance in the ebulliometer, which is

equipped with a condenser and a calibrated temperature sensor.

Heating: Gently heat the substance.

Equilibrium: Record the temperature when the liquid and vapor phases are in equilibrium,

indicated by a stable temperature reading during continuous boiling.

Pressure Correction: Record the ambient atmospheric pressure and, if necessary, correct

the measured boiling point to standard pressure (101.325 kPa) using the Sidney-Young

equation.

Causality: This method is authoritative as it directly measures the temperature of the vapor-

liquid equilibrium. It is preferred for pure substances to establish a definitive physical

constant for identification and purity assessment.

Protocol for Water Solubility Determination (Based on
OECD Guideline 105)

Principle: A saturated solution of the substance in water is prepared at a specific

temperature, and the concentration of the substance in the aqueous phase is determined

analytically.

Methodology (Flask Method for low solubility):

Preparation: Add an excess amount of 2-bromo-1-chloro-4-fluorobenzene to a flask

containing purified water.

Equilibration: Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Allow the phases to separate. Centrifugation may be required to

remove dispersed micro-droplets of the organic material from the aqueous phase.

Analysis: Carefully take an aliquot of the aqueous phase, ensuring no undissolved

substance is included. Determine the concentration of the dissolved substance using a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1271530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with a UV detector.

Causality: The flask method is the gold standard for determining the true equilibrium

solubility of sparingly soluble compounds. It is essential for environmental risk assessment,

as water solubility governs a chemical's fate and transport in aquatic systems.

Safety, Handling, and Storage
Professional diligence requires adherence to strict safety protocols when handling any

chemical intermediate.

Hazards: 2-Bromo-1-chloro-4-fluorobenzene is classified as causing skin irritation (H315)

and serious eye irritation (H319). It may also cause respiratory irritation (H335). It is a

combustible liquid.[5]

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab

coat. Avoid breathing vapors. Wash hands thoroughly after handling.[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The

material is noted to be moisture-sensitive, so protection from atmospheric moisture is

recommended.[5]

Conclusion
2-Bromo-1-chloro-4-fluorobenzene is a key chemical intermediate with well-defined physical

properties that are critical to its application in research and development. This guide has

consolidated its core physicochemical data, including density, boiling point, and refractive

index, while providing a framework for their experimental determination based on authoritative

international standards. While a lack of publicly available experimental solubility and spectral

data necessitates a predictive approach for those properties, the theoretical analysis provided

offers a robust starting point for compound characterization. By understanding these

fundamental properties and the methodologies used to verify them, researchers and drug

development professionals can more effectively and safely utilize this versatile compound in

the synthesis of novel molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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